molecular formula C13H19NO2 B7862355 2-(Diethylamino)-3-phenylpropanoic acid

2-(Diethylamino)-3-phenylpropanoic acid

Cat. No.: B7862355
M. Wt: 221.29 g/mol
InChI Key: OIJSDANCPHWBIZ-UHFFFAOYSA-N
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Description

2-(Diethylamino)-3-phenylpropanoic acid is a chemical compound with a molecular structure that includes a phenyl group attached to a propanoic acid backbone, with a diethylamino group at the second position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with phenylalanine or its derivatives.

  • Reaction Steps: The phenylalanine derivative undergoes a series of reactions, including alkylation and esterification, to introduce the diethylamino group.

  • Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other separation techniques to remove impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones are common products.

  • Reduction Products: Alcohols and amines can be formed.

  • Substitution Products: Different substituted phenylpropanoic acids can be synthesized.

Scientific Research Applications

2-(Diethylamino)-3-phenylpropanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate enzyme interactions and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Diethylamino)-3-phenylpropanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

2-(Diethylamino)-3-phenylpropanoic acid is similar to other phenylpropanoic acid derivatives, such as:

  • Phenylalanine

  • Tyrosine

  • 3-Phenylpropionic acid

Properties

IUPAC Name

2-(diethylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)12(13(15)16)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJSDANCPHWBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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